CESIUM TETRACHLOROALUMINATE
Description
Properties
CAS No. |
17992-03-9 |
|---|---|
Molecular Formula |
AlCl4Cs |
Molecular Weight |
301.7 g/mol |
IUPAC Name |
cesium;tetrachloroalumanuide |
InChI |
InChI=1S/Al.4ClH.Cs/h;4*1H;/q+3;;;;;+1/p-4 |
InChI Key |
GPVXRQBFOZCUCJ-UHFFFAOYSA-J |
SMILES |
[Al-](Cl)(Cl)(Cl)Cl.[Cs+] |
Canonical SMILES |
[Al-](Cl)(Cl)(Cl)Cl.[Cs+] |
Origin of Product |
United States |
Preamble to Cesium Tetrachloroaluminate Research
Direct Synthesis Approaches
Direct synthesis involves the reaction of elementary precursor compounds to form the target material. For cesium tetrachloroaluminate, these methods primarily rely on the combination of cesium chloride (CsCl) and aluminum chloride (AlCl₃).
Solvothermal and hydrothermal synthesis are widely used methods for crystallizing complex inorganic materials under elevated temperature and pressure in a closed system, using a non-aqueous solvent or water, respectively. iaea.orgresearchgate.netmdpi.commpg.denih.gov These techniques allow for kinetic control over the phases formed and can produce unique crystal morphologies. nih.gov For example, hydrothermal methods have been successfully employed to create various complex aluminate and cesium-containing compounds, such as silver aluminate (AgAlO₂), calcium aluminum silicate (B1173343) hydrates, and cesium nickel halides (CsNiX₃). iaea.orgresearchgate.netnih.gov
However, for the specific synthesis of cesium tetrachloroaluminate (CsAlCl₄), detailed procedures utilizing solvothermal or hydrothermal routes are not prominently featured in available scientific literature. The high moisture sensitivity of the aluminum chloride precursor typically makes aqueous hydrothermal methods unsuitable. While non-aqueous solvothermal synthesis is theoretically possible, it is not a commonly documented path for this particular compound, with solid-state reactions being the more conventional route.
The most fundamental and widely utilized method for preparing cesium tetrachloroaluminate is the solid-state reaction between its constituent binary halides. This technique involves the direct reaction of solid precursors at elevated temperatures. numberanalytics.comnumberanalytics.com The phase diagram for the CsCl-AlCl₃ system confirms the formation of the congruently melting compound CsAlCl₄, indicating its thermodynamic stability and accessibility via this route.
The synthesis is typically achieved by combining stoichiometric amounts of high-purity, anhydrous cesium chloride and aluminum chloride. The powdered reactants are intimately mixed and heated in a sealed, inert container (such as a fused silica (B1680970) ampoule) to ensure no loss of the volatile AlCl₃ component and to prevent contamination. Reaction conditions, such as temperature and time, are critical parameters that must be carefully controlled to ensure complete reaction and the formation of a pure, single-phase product. numberanalytics.comarxiv.org Studies on similar solid-state systems show that reaction kinetics are influenced by factors like particle size, surface area, and the efficiency of mixing. numberanalytics.com
Due to the hygroscopic nature of aluminum chloride and the resulting cesium tetrachloroaluminate, all synthetic procedures must be conducted under a controlled, inert atmosphere. dtic.mil The presence of moisture can lead to the formation of aluminum oxides or oxychlorides, contaminating the final product. easyelimu.com Therefore, handling of reactants and the entire synthesis process, whether by solid-state or other methods, is carried out in a dry environment, such as a glove box under a nitrogen or argon atmosphere. psu.edu This precaution is critical for obtaining the pure tetrachloroaluminate compound.
Table 1: Comparison of Direct Synthesis Methodologies for Cesium Tetrachloroaluminate
| Methodology | Precursors | Typical Conditions | Key Characteristics | Reported for CsAlCl₄? |
|---|---|---|---|---|
| Solid-State Reaction | Solid CsCl, Solid AlCl₃ | Heating of stoichiometric mixture in a sealed ampoule. | Standard, direct route based on phase diagram data. electrochem.org Requires high temperatures and inert atmosphere. | Yes (Implied by phase diagrams) |
| Controlled Atmosphere | N/A (A required condition) | Inert gas (Argon, Nitrogen) environment. | Essential for all syntheses involving moisture-sensitive AlCl₃ to prevent side reactions. dtic.milpsu.edu | Yes (Essential condition) |
| Solvothermal/Hydrothermal | Cs⁺ and [AlCl₄]⁻ sources in a solvent. | Reaction in a sealed autoclave at elevated temperature and pressure. | Common for complex oxides but not standard for CsAlCl₄ due to precursor sensitivity. iaea.orgnih.gov | Not commonly reported |
Synthesis of Cesium Tetrachloroaluminate-Based Ionic Liquids
Cesium tetrachloroaluminate can be a component of molten salts or ionic liquids, which are valued as solvents and electrolytes. Their synthesis is governed by Lewis acid-base chemistry.
Chloroaluminate ionic liquids are formed through the reaction of a chloride salt, which acts as a Lewis base, with aluminum chloride (AlCl₃), a strong Lewis acid. nih.govnih.gov In this context, cesium chloride (CsCl) serves as the chloride ion (Cl⁻) donor. The properties of the resulting molten salt depend on the molar ratio of the constituents. dtic.mil
Neutral Melt (1:1 ratio): When CsCl and AlCl₃ are mixed in an equimolar ratio (1:1), the Lewis base fully neutralizes the Lewis acid, leading to the formation of the tetrachloroaluminate anion, [AlCl₄]⁻, as the predominant species. nih.gov CsCl (base) + AlCl₃ (acid) → Cs⁺[AlCl₄]⁻
Acidic Melt (>1:1 AlCl₃:CsCl): If AlCl₃ is in molar excess, it reacts with the initially formed [AlCl₄]⁻ anion to create more complex, polyatomic anions that are themselves Lewis acids, such as the heptachlorodialuminate anion, [Al₂Cl₇]⁻. nih.gov [AlCl₄]⁻ + AlCl₃ → [Al₂Cl₇]⁻
This ability to tune the Lewis acidity of the melt by adjusting the component ratio is a key feature of chloroaluminate ionic liquids. nih.gov
Metathesis, or double displacement, is a common reaction in inorganic and ionic liquid synthesis, where parts of two reacting species are exchanged. thieme-connect.deuwindsor.ca In the context of ionic liquids, it is often used to exchange anions to produce a desired salt, frequently driving the reaction by the precipitation of an insoluble byproduct, such as a silver halide. sigmaaldrich.com
A general metathesis reaction for preparing a tetrachloroaluminate salt could be: M'X + M''[AlCl₄] → M'[AlCl₄] + M''X (precipitate)
While this is a powerful and versatile method for synthesizing a wide variety of ionic liquids, thieme-connect.dechim.it specific examples detailing the synthesis of cesium tetrachloroaluminate-based ionic liquids via a metathesis pathway are not widely documented in the surveyed literature. The direct Lewis acid-base reaction is the more fundamental and commonly referenced route for this particular system.
Table 2: Comparison of Ionic Liquid Synthesis Routes for Cesium Tetrachloroaluminate
| Methodology | Reactant Types | Governing Principle | Key Outcome | Reported for CsAlCl₄? |
|---|---|---|---|---|
| Lewis Acid/Base Reaction | Lewis Base (CsCl) + Lewis Acid (AlCl₃) | Direct neutralization of acid and base. nih.govnih.gov | Forms Cs⁺[AlCl₄]⁻ at a 1:1 ratio. Acidity is tunable with excess AlCl₃. dtic.mil | Yes (Fundamental method) |
| Metathesis Reaction | Cesium Salt (e.g., CsX) + a Tetrachloroaluminate Salt (e.g., M[AlCl₄]) | Ion exchange, often driven by precipitation. thieme-connect.dersc.org | Formation of the desired ionic liquid and a salt byproduct. | Not commonly reported |
Synthetic Methodologies and Preparative Routes
Preparation of Related Chloroaluminate Complexes for Comparative Studies
The synthesis of various alkali metal tetrachloroaluminates, including those of lithium, sodium, and potassium, provides a basis for comparative studies with cesium tetrachloroaluminate. These syntheses often involve the direct reaction of the corresponding alkali metal chloride with aluminum trichloride (B1173362).
A common method for producing sodium tetrachloroaluminate (NaAlCl₄) involves the reaction of sodium chloride (NaCl) with aluminum trichloride (AlCl₃). wikipedia.orgfuncmater.com Industrially, this can be achieved by introducing stoichiometric amounts of sodium chloride and freshly sublimed aluminum trichloride into a reaction vessel. The mixture is then heated in an oil bath at temperatures between 200–240 °C under a nitrogen atmosphere or in a vacuum to facilitate the reaction, resulting in a nearly clear melt which solidifies upon cooling. stackexchange.comchemicalbook.com
Similarly, lithium tetrachloroaluminate (LiAlCl₄) can be synthesized through the direct reaction of lithium chloride (LiCl) and aluminum chloride (AlCl₃) in a controlled environment. smolecule.com The reaction temperature is a critical parameter and is typically kept below 270 °C to ensure the stability and yield of the product. smolecule.com Solvent-based methods in non-aqueous solvents can also be employed. smolecule.com Another approach involves a solid-liquid two-phase reaction where anhydrous lithium chloride and anhydrous aluminum trichloride are heated, causing the aluminum trichloride to melt while the lithium chloride remains solid. google.com Mechanochemical methods have also been successfully used to synthesize high-purity lithium tetrahaloaluminates, including LiAlCl₄, by ball milling the constituent halides. acs.org
The preparation of potassium tetrachloroaluminate (KAlCl₄) follows a similar principle, reacting potassium chloride (KCl) with aluminum trichloride.
For comparative purposes, the table below summarizes the key reactants and some physical properties of these related alkali metal tetrachloroaluminates.
| Compound Name | Alkali Metal Chloride | Aluminum Halide | Molar Mass (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| Lithium Tetrachloroaluminate | Lithium Chloride (LiCl) | Aluminum Trichloride (AlCl₃) | 175.72 | 144 |
| Sodium Tetrachloroaluminate | Sodium Chloride (NaCl) | Aluminum Trichloride (AlCl₃) | 191.78 | ~180 (decomposes) |
| Potassium Tetrachloroaluminate | Potassium Chloride (KCl) | Aluminum Trichloride (AlCl₃) | 207.89 | 250 |
| Cesium Tetrachloroaluminate | Cesium Chloride (CsCl) | Aluminum Trichloride (AlCl₃) | 301.7 | ~490 |
Note: The melting points are approximate and can vary based on purity and experimental conditions. chembk.com
These synthetic routes highlight the general approach of combining an alkali metal halide with a Lewis acidic aluminum halide to form the corresponding tetrachloroaluminate complex. The choice of the alkali metal cation significantly influences the properties of the resulting salt, such as its melting point and ionic conductivity, which is a key aspect of comparative studies in this field. researchgate.net
Structural Elucidation and Advanced Characterization
X-ray Crystallographic Analysis
X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystal. For Cesium Tetrachloroaluminate, both single-crystal and powder X-ray diffraction methods have been employed to ascertain its structural parameters and phase identity.
Single-crystal X-ray diffraction provides the most precise information on the crystal structure of a compound, including unit cell dimensions, bond lengths, and bond angles. Studies have determined that Cesium Tetrachloroaluminate (CsAlCl₄) crystallizes in the orthorhombic Pnma space group (space group number 62). materialsproject.org This structure consists of cesium cations (Cs⁺) and tetrachloroaluminate anions ([AlCl₄]⁻).
Within the crystal lattice, the aluminum atom is bonded in a tetrahedral geometry to four chlorine atoms, with Al-Cl bond lengths of approximately 2.14 Å and 2.15 Å. materialsproject.org The cesium cation is coordinated to ten chlorine atoms, with Cs-Cl bond distances ranging from 3.61 Å to 3.93 Å. materialsproject.org The structure is built upon a network of these ions, arranged in a highly ordered, repeating pattern.
Crystallographic Data for Cesium Tetrachloroaluminate (CsAlCl₄)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma (No. 62) |
| Lattice Parameters | a = 12.21 Å, b = 7.53 Å, c = 9.93 Å |
| Al-Cl Bond Lengths | ~2.14 - 2.15 Å |
| Cs-Cl Bond Distances | ~3.61 - 3.93 Å |
| Coordination (Al³⁺) | 4 (Tetrahedral) |
| Coordination (Cs⁺) | 10 |
Powder X-ray diffraction (PXRD) is a fundamental technique used to identify crystalline phases and confirm the purity of a synthesized material. For CsAlCl₄, PXRD patterns serve as a fingerprint, allowing for rapid verification of the compound's structure by comparing the experimental diffractogram to a calculated pattern derived from single-crystal data. researchgate.net
Research has utilized PXRD to confirm that CsAlCl₄ is isomorphous with barium sulfate (B86663) (BaSO₄). researchgate.net This technique is crucial for routine characterization and for studying potential polymorphic transformations under varying temperature or pressure conditions, although no significant polymorphism for CsAlCl₄ at ambient pressure has been prominently reported. The method involves analyzing the positions and intensities of the diffraction peaks, which correspond to specific crystallographic planes in the material. bhu.ac.iniodp.org
The crystal structure of Cesium Tetrachloroaluminate is part of a broader family of alkali metal tetrachloroaluminates (MAlCl₄, where M = Li, Na, K, Rb, Cs). Comparative crystallographic studies show a clear trend in their structures related to the ionic radius of the alkali metal cation. materialsproject.org
CsAlCl₄, RbAlCl₄, and KAlCl₄ are isomorphous, all adopting the orthorhombic BaSO₄-type structure with the Pnma space group. materialsproject.orgresearchgate.net This structural similarity highlights the influence of the cation size on the packing of the [AlCl₄]⁻ tetrahedra. In contrast, Sodium Tetrachloroaluminate (NaAlCl₄) also crystallizes in an orthorhombic system but with a different space group (P2₁2₁2₁). materialsproject.org The structural arrangements in these compounds are a result of the interplay between ionic size, coordination preferences, and electrostatic forces. uni-koeln.de
Comparison of Alkali Metal Tetrachloroaluminate Crystal Structures
| Compound | Crystal System | Space Group | Structural Type |
|---|---|---|---|
| LiAlCl₄ | Monoclinic | P2₁/c | Distorted NaCl-type |
| NaAlCl₄ | Orthorhombic | P2₁2₁2₁ | Unique |
| KAlCl₄ | Orthorhombic | Pnma | BaSO₄-type |
| RbAlCl₄ | Orthorhombic | Pnma | BaSO₄-type |
| CsAlCl₄ | Orthorhombic | Pnma | BaSO₄-type |
Vibrational Spectroscopy
Vibrational spectroscopy, including Raman and infrared techniques, probes the vibrational modes of molecules and crystal lattices. These methods provide valuable information about chemical bonding, symmetry, and the presence of specific functional groups, such as the [AlCl₄]⁻ anion.
Raman spectroscopy is a powerful tool for studying the composition of molten salt systems. Investigations of AlkCl-AlCl₃ melts (where Alk includes Li, K, and Cs) have been conducted over wide concentration and temperature ranges. nasa.gov In melts with a 1:1 molar ratio, such as molten CsAlCl₄, the predominant anionic species is the tetrahedral tetrachloroaluminate ion, [AlCl₄]⁻. nasa.gov
As the concentration of AlCl₃ increases, the formation of more complex polynuclear anions, such as the heptachlorodialuminate ion ([Al₂Cl₇]⁻), is observed. nasa.gov The thermal stability of these complex ions tends to increase with the increasing ionic radius of the alkali metal cation, from lithium to cesium. nasa.gov The Raman spectra of these melts are characterized by distinct bands corresponding to the vibrational modes of the [AlCl₄]⁻ tetrahedron.
Characteristic Raman Frequencies of the [AlCl₄]⁻ Ion in Molten Alkali Tetrachloroaluminates
| Vibrational Mode | Symmetry | LiAlCl₄ (cm⁻¹) | NaAlCl₄ (cm⁻¹) | KAlCl₄ (cm⁻¹) | CsAlCl₄ (cm⁻¹) |
|---|---|---|---|---|---|
| ν₁ | A₁ (symmetrical stretch) | 351 | 349 | 349 | 347 |
| ν₂ | E (bending) | 122 | 120 | 118 | 111 |
| ν₃ | F₂ (asymmetrical stretch) | 490 | 490 | 485 | 480 |
| ν₄ | F₂ (bending) | 184 | 183 | 181 | 178 |
Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that involve a change in the molecule's dipole moment. For Cesium Tetrachloroaluminate, IR spectroscopy is used to identify the characteristic vibrations of the [AlCl₄]⁻ functional group. The tetrahedral [AlCl₄]⁻ anion has four fundamental vibrational modes, but typically only the F₂ modes (asymmetrical stretch and bending) are strongly IR-active. cdnsciencepub.com
Analysis of the IR spectrum for a compound like CsAlCl₄ would confirm the presence and local symmetry of the tetrachloroaluminate anion. cdnsciencepub.com The positions of the absorption bands provide insight into the strength of the Al-Cl bonds and the influence of the Cs⁺ cation on the anion's vibrational freedom within the crystal lattice.
Advanced Electron Microscopy Techniques for Microstructural Analysis
Electron diffraction is a powerful technique for determining the atomic structure of materials. timstar.co.uk A specialized application, Microcrystal Electron Diffraction (MicroED), has emerged as a revolutionary method for structural biology and materials science. cancer.gov MicroED is a cryo-electron microscopy (cryo-EM) technique capable of determining high-resolution atomic structures from nanocrystals that are a billionth of the size required for conventional single-crystal X-ray diffraction. nih.gov
This technique is particularly well-suited for the analysis of compounds like Cesium Tetrachloroaluminate, which may form as microcrystalline powders that are unsuitable for other diffraction methods. creative-biostructure.com By collecting electron diffraction data from a continuous rotation of a single nanocrystal, a three-dimensional reconstruction of the crystal lattice can be generated. Gas-phase electron diffraction studies on the analogous potassium tetrachloroaluminate (KAlCl₄) have determined its geometric parameters, revealing a tetrahedral AlCl₄ unit. nasa.gov MicroED could provide a complete solid-state crystal structure of CsAlCl₄ from similarly small crystals, yielding precise bond lengths, bond angles, and unit cell parameters. labnovo.comrsc.org
| Structural Parameter | Value for KAlCl₄ (Gas-Phase Electron Diffraction) |
| r(Al-Cl) bond length | 2.16 ± 0.02 Å |
| r(K-Cl) bond length | 2.85 ± 0.02 Å |
| ∠Cl-Al-Cl angle | ~109.5° (tetrahedral) |
Table 4: Structural Parameters of the analogous KAlCl₄ molecule determined by gas-phase electron diffraction, providing expected values for the AlCl₄ tetrahedron in CsAlCl₄. nasa.gov
Thermal Analysis and Phase Behavior Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, melting point, and phase transitions of Cesium Tetrachloroaluminate. TGA measures changes in mass as a function of temperature, providing information on decomposition pathways and thermal stability limits. mdpi.com DSC measures the heat flow into or out of a sample during a temperature change, allowing for the precise determination of melting points, crystallization events, and solid-solid phase transitions.
The phase behavior of a substance describes its state (solid, liquid, gas) under varying conditions of temperature and pressure. fiveable.me For alkali metal tetrachloroaluminates (MAlCl₄), the thermal stability is known to increase with the increasing ionic radius of the alkali cation (Li⁺ < Na⁺ < K⁺ < Rb⁺ < Cs⁺). nasa.gov This trend suggests that CsAlCl₄ is the most thermally stable compound in this series. Its evaporation is expected to occur largely without decomposition, with complex molecules present in the vapor phase. nasa.gov Raman spectroscopy studies on related alkali-chloroaluminates have shown that the structure of the melt, containing AlCl₄⁻ and Al₂Cl₇⁻ ions, can be stable across a wide temperature range (e.g., 170 to 400°C). nasa.gov
Differential Scanning Calorimetry (DSC) for Phase Transitions in Ionic Liquidspeerj.com
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to observe how a material's physical properties change with temperature. torontech.comnumberanalytics.com By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect transitions such as melting and crystallization. torontech.com This method is crucial for studying the phase transition behavior of materials. numberanalytics.comnih.gov
For Cesium Tetrachloroaluminate (CsAlCl₄), thermal analysis reveals its phase transition behavior. While specific DSC curves for pure CsAlCl₄ are not extensively detailed in the provided research, related studies on isostructural compounds and complex chlorides offer significant insights. For instance, compounds analogous to CsAlCl₄ are known to exist in different low- and high-temperature forms, indicating the occurrence of phase transitions. core.ac.uk Studies on similar complex metal halides, such as Cs₂(HSO₄)(H₂AsO₄), have shown multiple phase transitions at temperatures of 384 K (111 °C), 465 K (192 °C), and 472 K (199 °C) as detected by DSC. researchgate.net These transitions represent changes in the crystal structure of the material as it is heated.
The analysis of related materials suggests that CsAlCl₄ would exhibit distinct endothermic or exothermic peaks in a DSC thermogram, corresponding to the energy absorbed or released during its structural transformations.
Table 1: Illustrative Phase Transition Data for a Related Cesium Compound
| Phase Transition Event | Temperature (K) | Temperature (°C) |
| Transition 1 | 384 | 111 |
| Transition 2 | 465 | 192 |
| Transition 3 | 472 | 199 |
Note: Data is for the related compound Cs₂(HSO₄)(H₂AsO₄) and is illustrative of the types of transitions that can be observed. researchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability111.68.96
Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. infinitiaresearch.comopenaccessjournals.com This technique is fundamental for determining the thermal stability and composition of materials by detecting mass loss associated with decomposition, oxidation, or dehydration. infinitiaresearch.com6-napse.com
The thermal stability of Cesium Tetrachloroaluminate can be effectively evaluated using TGA. The analysis involves heating a sample at a controlled rate in a specific atmosphere (e.g., nitrogen or air) and recording the change in mass. umw.edu.pl The resulting TGA curve plots mass percentage against temperature. A significant drop in mass indicates decomposition.
For compounds structurally similar to CsAlCl₄, TGA analysis has revealed decomposition occurring in distinct steps. core.ac.uk For example, TGA-MS analysis of a related substance was conducted in a temperature range of 20–500 °C to understand its decomposition pathway. core.ac.uk In studies of other cesium-containing materials, TGA combined with DSC has identified endothermic transitions with corresponding weight loss. For instance, a cesium-loaded resin showed an initial weight loss of approximately 25% near 102°C, with further weight loss at higher temperatures. pnnl.gov The thermal decomposition of cesium nitrate, a simpler cesium salt, has been observed to occur between 850 K (577 °C) and 956 K (683 °C). nih.gov
These findings suggest that the TGA curve for CsAlCl₄ would show a stable mass up to a certain temperature, beyond which one or more decomposition steps would occur, indicating its thermal limits.
Table 2: Illustrative Thermal Decomposition Data for Cesium-Containing Materials
| Material | Temperature Range of Major Mass Loss (°C) | Atmosphere |
| Cesium-loaded SRF Resin | ~102 (initial loss) | - |
| Cesium-loaded SRF Resin | ~387 and ~619 (further loss) | - |
| Cesium Nitrate (CsNO₃) | 577 - 683 | - |
Note: Data is compiled from various cesium-containing compounds to illustrate typical thermal decomposition events. pnnl.govnih.gov
Chemical Reactivity and Reaction Mechanisms
Acid-Base Properties in Molten Salt Systems
In molten chloroaluminate salts, the concept of acidity and basicity is defined by the concentration of the chloride ion (Cl⁻). A melt is considered basic if it has an excess of Cl⁻ ions and acidic if it has a deficiency of Cl⁻, which corresponds to an excess of aluminum chloride (AlCl₃).
The composition of a chloroaluminate molten salt system, specifically the molar ratio of aluminum chloride (AlCl₃) to the alkali metal chloride (in this case, cesium chloride), determines the distribution of ionic species present. In these melts, an equilibrium exists between the tetrachloroaluminate anion ([AlCl₄]⁻), the heptachlorodialuminate anion ([Al₂Cl₇]⁻), and chloride ions (Cl⁻). nasa.gov
The primary equilibrium can be described as: 2[AlCl₄]⁻ ⇌ [Al₂Cl₇]⁻ + Cl⁻
In basic melts (AlCl₃ mole fraction < 0.5) : There is an excess of chloride ions, and the predominant aluminum-containing species is the tetrahedral [AlCl₄]⁻ anion.
In acidic melts (AlCl₃ mole fraction > 0.5) : Aluminum chloride is in excess, and it reacts with [AlCl₄]⁻ to form the larger [Al₂Cl₇]⁻ anion. researchgate.net The concentration of [Al₂Cl₇]⁻ increases as the melt becomes more acidic. researchgate.net
The cesium cation (Cs⁺), being a large and weakly polarizing cation, influences this equilibrium. The distribution of these species is critical as it dictates the physical and chemical properties of the molten salt, such as its conductivity, viscosity, and Lewis acidity, which in turn affects its utility as a solvent or catalyst. acs.org
Table 1: Ionic Species Distribution in CsCl-AlCl₃ Melts
| Molar Ratio (AlCl₃:CsCl) | Melt Acidity | Primary Anionic Species |
| < 1:1 | Basic | [AlCl₄]⁻, Cl⁻ |
| 1:1 (Stoichiometric) | Neutral | [AlCl₄]⁻ |
| > 1:1 | Acidic | [Al₂Cl₇]⁻, [AlCl₄]⁻ |
This interactive table summarizes the relationship between the molar ratio of components and the dominant ionic species in the molten salt system.
The tetrachloroaluminate anion itself is the conjugate base of the strong Lewis acid, AlCl₃. wikipedia.org The acid-base properties of the CsAlCl₄ system are defined by its interactions with other Lewis acids and bases.
Interaction with Lewis Bases : In a neutral or acidic melt, CsAlCl₄ can react with strong Lewis bases (chloride ion donors). For example, adding a source of Cl⁻ (like another alkali chloride) to an acidic melt containing [Al₂Cl₇]⁻ will shift the equilibrium back towards the formation of [AlCl₄]⁻.
Interaction with Lewis Acids : The [AlCl₄]⁻ anion is generally a weak Lewis base. However, it is an essential intermediate in reactions catalyzed by AlCl₃, such as Friedel-Crafts alkylation and acylation. wikipedia.org In these reactions, AlCl₃ abstracts a halide from an alkyl or acyl halide, forming an electrophilic carbocation and the [AlCl₄]⁻ anion. wikipedia.org The anion serves to stabilize the positive charge before the final step of the reaction regenerates the catalyst. wikipedia.org
According to the Hard and Soft Acids and Bases (HSAB) theory, the cesium cation (Cs⁺) is considered a borderline Lewis acid. wikipedia.org This classification helps in understanding its preferential interactions within the molten salt system. wikipedia.org Lewis acid-base interactions are fundamental to many chemical processes, including the formation of covalent bonds and the catalysis of organic reactions. iitk.ac.inmdpi.com
Complexation and Coordination Chemistry
The coordination chemistry of cesium tetrachloroaluminate is centered on the stable tetrahedral geometry of the [AlCl₄]⁻ anion.
The tetrachloroaluminate anion, [AlCl₄]⁻, is formed from the reaction of aluminum and chlorine or, more commonly, by the reaction of aluminum chloride with a chloride ion source, such as cesium chloride. wikipedia.org The anion has a tetrahedral shape and is isoelectronic with silicon tetrachloride. wikipedia.org
The thermal stability of alkali metal tetrachloroaluminates (MAlCl₄) increases as the size of the alkali metal cation increases. nasa.gov Therefore, CsAlCl₄ is more thermally stable than its lithium, sodium, or potassium counterparts. nasa.gov Thermodynamic studies show that in the vapor phase above molten alkali tetrachloroaluminates, the partial pressure of the complex MAlCl₄ molecule increases from lithium toward cesium. nasa.gov For melts of potassium, rubidium, and cesium tetrachloroaluminates, the vapor phase consists largely of complex molecules, indicating their high stability. nasa.gov
The thermal decomposition of alkali tetrachloroaluminates can proceed via the following reaction: 2MAlCl₄(l) ⇌ MAlCl₄(g) + AlCl₃(g) + MCl(l) nasa.gov
The greater stability of CsAlCl₄ is attributed to the better charge distribution and lattice energy provided by the large cesium cation matching the large tetrachloroaluminate anion.
Ligand exchange in the context of cesium tetrachloroaluminate refers to the substitution of the chloride ligands around the central aluminum atom or the exchange of the entire [AlCl₄]⁻ anion within the coordination sphere of another metal center. chemguide.co.uksavemyexams.com
While the Al-Cl bond within the [AlCl₄]⁻ anion is strong and covalent, the anion itself can be labile and participate in dynamic exchange processes in solution. rsc.orgresearchgate.net The dynamics of this exchange are influenced by several factors, including the solvent, temperature, and the presence of other competing ligands.
For example, in a solution containing other potential ligands, the chloride ions of the tetrachloroaluminate complex can be replaced. chemguide.co.uk The rate and extent of this exchange depend on the relative stability of the resulting complex. savemyexams.com Although specific studies on ligand exchange dynamics for CsAlCl₄ are not widely detailed, the principles are well-established in coordination chemistry. nih.gov The exchange process is often reversible, leading to an equilibrium mixture of different complex species. chemguide.co.uk
Reactivity in Specific Reaction Environments
Cesium tetrachloroaluminate exhibits distinct reactivity in certain chemical environments.
Catalysis in Organic Synthesis : Like other tetrachloroaluminates, CsAlCl₄ can function as a catalyst or catalyst precursor in organic reactions, particularly those requiring a Lewis acid. chembk.com It serves as the stabilized, less reactive form of the AlCl₃ catalyst in Friedel-Crafts reactions. wikipedia.org
Preparation of Electronic Materials : The compound is used in the manufacturing process of certain electronic materials, potentially in thin-film growth or as a component in electrolytes. chembk.com Some tetrachloroaluminates are soluble in organic solvents, creating ionic non-aqueous solutions that are suitable as electrolytes for batteries. wikipedia.org
Reactivity with Water : Chloroaluminate ionic liquids are known to be extremely sensitive to moisture. issp.ac.ru Cesium tetrachloroaluminate reacts violently with water. chembk.com This reactivity is due to the hydrolysis of the Al-Cl bonds in the tetrachloroaluminate anion to form aluminum hydroxides and hydrochloric acid, and the vigorous reaction of the cesium cation. americanelements.comcdc.gov This necessitates handling the compound under inert, anhydrous conditions. americanelements.com
Table 2: Summary of Cesium Tetrachloroaluminate Properties
| Property | Description | Reference |
| Chemical Formula | CsAlCl₄ | americanelements.com |
| Appearance | White crystalline substance/powder | chembk.comamericanelements.com |
| Molar Mass | 301.7 g/mol | chembk.com |
| Reactivity with Water | Reacts violently | chembk.com |
| Primary Anion | Tetrachloroaluminate ([AlCl₄]⁻) | wikipedia.org |
This interactive table provides key properties of Cesium Tetrachloroaluminate.
Hydrolysis and Solvolysis Studies
The reaction of cesium tetrachloroaluminate with water and other solvents highlights the reactivity of the tetrachloroaluminate anion.
The reaction can be summarized as follows: CsAlCl₄(s) + 4H₂O(l) → CsCl(aq) + Al(OH)₃(s) + 3HCl(aq)
This hydrolysis occurs at room temperature upon simple dilution. stackexchange.com The resulting solution is acidic due to the formation of HCl. stackexchange.com It is important to note that trace amounts of moisture can accelerate this hydrolysis. The final aluminum-containing product of this hydrolysis is aluminum hydroxide, not sodium tetrahydroxoaluminate (NaAl(OH)₄), as the latter can only be formed in strongly basic conditions, whereas the hydrolysis of CsAlCl₄ creates an acidic environment. stackexchange.com
Solvolysis: The concept of solvolysis extends beyond hydrolysis to include reactions with other solvents, particularly organic solvents. Ionic liquids containing the tetrachloroaluminate anion, such as 1-ethyl-3-methyl-imidazolium-tetrachloroaluminate, have been studied for their ability to act as powerful solvents and catalysts in the breakdown of complex biopolymers like cellulose (B213188). mdpi.com In these applications, the increased acidity and reactive nature of the medium created by the [AlCl₄]⁻ anion facilitate the depolymerization of cellulose and hemicellulose into smaller, more manageable fractions. mdpi.com
The solvolysis process in organic chemistry often leverages the Lewis acidic nature of the tetrachloroaluminate anion. wikipedia.org This is particularly evident in Friedel-Crafts type reactions, where it can act as a catalyst. wikipedia.org Furthermore, tetrachloroaluminate-based ionic liquids are employed in various organic transformations, where their interaction with the substrate is a key step in the reaction mechanism. ajgreenchem.comsciencenet.cn
Table 1: Summary of Hydrolysis and Solvolysis of Cesium Tetrachloroaluminate
| Reaction Type | Reactants | Key Mechanistic Feature | Products | Notes |
| Hydrolysis | CsAlCl₄, Water (H₂O) | Nucleophilic attack by H₂O on the Al center of the [AlCl₄]⁻ anion. | Cesium Chloride (CsCl), Aluminum Hydroxide (Al(OH)₃), Hydrochloric Acid (HCl) | Reaction is vigorous and occurs at room temperature. stackexchange.com The medium becomes acidic. |
| Solvolysis | CsAlCl₄, Organic Solvents (e.g., alcohols, ethers) | Lewis acidic catalysis; interaction of the [AlCl₄]⁻ anion with the solvent/substrate. | Varies depending on the solvent; often involves cleavage or transformation of the solvent/substrate molecules. | Used in biomass processing and as a medium for organic synthesis. mdpi.com |
Reactions within Confined Geometries
The study of chemical reactions within confined geometries, such as the nanoscale pores of porous materials, is a significant area of modern catalysis research. Confining catalysts within these structures can dramatically alter their activity and selectivity compared to reactions in bulk solution. frontiersin.orgrsc.org Porous materials like zeolites, metal-organic frameworks (MOFs), and mesoporous silicas provide a structured environment that can influence reactions through several mechanisms. frontiersin.orgcrc1333.de
While specific research on the reactions of cesium tetrachloroaluminate within such confined spaces is not extensively documented, the principles of catalysis in confinement can be applied. Introducing CsAlCl₄ into a porous host would place the reactive [AlCl₄]⁻ anion in a sterically hindered and electronically modified environment.
Key Principles and Potential Effects:
Substrate Selectivity: The pore size of the host material can act as a molecular sieve, allowing only reactants of a certain size and shape to reach the active catalytic sites, thereby enhancing reaction selectivity. crc1333.de
Modified Reaction Pathways: The interaction between the confined [AlCl₄]⁻ anion and the inner walls of the pores can stabilize transition states or reaction intermediates differently than in a bulk solvent, potentially opening new reaction pathways or altering product distributions. frontiersin.org
Enhanced Catalytic Activity: The concentration of reactants within the pores can be significantly higher than in the bulk phase, leading to increased reaction rates. The confinement can also influence the electronic properties of the catalyst, further boosting its activity. crc-network-catalysis.de
Research in related areas supports the potential for such systems. For instance, investigations into molecular heterogeneous catalysis in confined geometries aim to mimic the high efficiency and selectivity of enzymes by placing well-defined catalysts into mesoporous supports. crc1333.de The use of tetrachloroaluminate-based systems in the synthesis of porous materials has also been explored, indicating a synergy between these compounds and structured materials. evitachem.com
Table 2: Conceptual Framework for CsAlCl₄ Reactions in Confined Geometries
| Feature | Description | Potential Impact on CsAlCl₄ Reactivity | Example Porous Materials |
| Host Material | A solid material with a network of nanoscale pores. | Provides the confining environment for the reaction. | Zeolites, Metal-Organic Frameworks (MOFs), Mesoporous Silica (B1680970) (e.g., MCM-41) |
| Confinement Effect | The influence of the host's pore structure on the guest catalyst and reactants. | Can alter selectivity, activity, and stability of the [AlCl₄]⁻ anion. frontiersin.orgrsc.org | - |
| Active Site Isolation | Individual catalytic centers are kept separate by the host matrix. | Prevents deactivation through dimerization or aggregation of active species. | - |
| Mass Transfer Limitation | The rate at which reactants diffuse to and products diffuse away from the active site. | Can influence the overall observed reaction rate and selectivity. crc1333.de | - |
Solution Chemistry and Ionic Liquid Behavior
Speciation and Equilibria in Solution Phases
The chemical nature of molten cesium tetrachloroaluminate is dictated by a dynamic equilibrium between several anionic species. The composition of the melt, specifically the molar ratio of cesium chloride (CsCl) to aluminum chloride (AlCl₃), and the temperature are the primary factors governing this equilibrium.
In chloroaluminate melts, a fundamental equilibrium exists between the tetrachloroaluminate anion (AlCl₄⁻) and the heptachlorodialuminate anion (Al₂Cl₇⁻). This equilibrium can be represented as:
2AlCl₄⁻ ⇌ Al₂Cl₇⁻ + Cl⁻
The relative abundance of these anions defines the Lewis acidity of the melt. A melt is considered basic, neutral, or acidic depending on the molar ratio of AlCl₃ to CsCl.
Basic Melts (AlCl₃/CsCl < 1): Rich in chloride ions, the equilibrium shifts to the left, and the dominant anionic species is AlCl₄⁻.
Neutral Melts (AlCl₃/CsCl = 1): The primary species is the tetrachloroaluminate anion, AlCl₄⁻.
Acidic Melts (AlCl₃/CsCl > 1): An excess of AlCl₃ shifts the equilibrium to the right, leading to the formation of the polynuclear Al₂Cl₇⁻ anion as a major component.
Raman spectroscopy is a key analytical technique used to identify and quantify the anionic species present in these melts. researchgate.net The Raman shifts for the primary anions are generally consistent across different chloroaluminate systems, with characteristic peaks observed for AlCl₄⁻ and Al₂Cl₇⁻. researchgate.net
Table 1: Anionic Species Distribution in CsCl-AlCl₃ Melts at Room Temperature
This table illustrates the conceptual relationship between melt composition and the predominant anionic species. Exact mole fractions depend on specific thermodynamic parameters.
| Melt Composition (AlCl₃ Mole Fraction) | Classification | Predominant Anionic Species |
|---|---|---|
| < 0.5 | Basic | AlCl₄⁻, Cl⁻ |
| = 0.5 | Neutral | AlCl₄⁻ |
The speciation of a cesium chloroaluminate melt is highly sensitive to both concentration and temperature.
Concentration: As detailed in the section above, the concentration of aluminum chloride is the most critical factor determining the anionic distribution. Increasing the mole fraction of AlCl₃ beyond 0.5 systematically converts the simpler AlCl₄⁻ anions into the larger, more complex Al₂Cl₇⁻ anions. This change from a simple Lewis adduct to a polynuclear anion fundamentally alters the physical and chemical properties of the melt.
Temperature: Temperature influences the equilibrium by altering the kinetic energy of the constituent ions and affecting the thermodynamics of the system. In AlCl₃-rich melts, a decrease in solubility of species like chlorine with increasing temperature has been observed, indicating that the enthalpy of dissolution is negative. researchgate.net This suggests that temperature can shift the speciation equilibrium. Furthermore, increasing temperature generally leads to a decrease in viscosity and an increase in ionic conductivity, which are macroscopic manifestations of changes in ion mobility and interactions at the microscopic level. osti.govrsc.org
Physicochemical Properties of Cesium Tetrachloroaluminate-Based Ionic Liquids
As an ionic liquid, molten CsAlCl₄ exhibits a distinct set of physicochemical properties that are crucial for its potential applications. These properties are intrinsically linked to the speciation of the melt.
The electrochemical window of an ionic liquid is the potential range over which it is electrochemically stable, neither being oxidized nor reduced. This is a critical parameter for applications in electrochemistry, such as in batteries or for electrodeposition. The window is defined by the anodic limit (oxidation potential) and the cathodic limit (reduction potential). For CsAlCl₄, the anodic limit is typically determined by the oxidation of the chloroaluminate anions, while the cathodic limit is set by the reduction of the cesium cation.
While specific data for pure CsAlCl₄ is not widely available, the electrochemical windows for related chloroaluminate ionic liquids have been reported and provide context. These windows are known to be sensitive to impurities. sigmaaldrich.com
Table 2: Representative Electrochemical Windows of Chloroaluminate Ionic Liquids
Data for related imidazolium-based systems are provided for illustrative purposes.
| Ionic Liquid System | Anion | Cation | Electrochemical Window (V) |
|---|---|---|---|
| Acidic AlCl₃-EMImCl | Al₂Cl₇⁻ | EMIm⁺ | ~4.5 |
Source: Data derived from general values for chloroaluminate ionic liquids.
These properties are strongly dependent on the temperature and composition of the melt. Generally, an increase in temperature leads to higher ionic conductivity due to increased ion mobility. researchgate.net The conductivity is also influenced by the size and charge of the dominant anions; the presence of the larger Al₂Cl₇⁻ ion in acidic melts can impact conductivity compared to basic melts dominated by AlCl₄⁻. For instance, the related compound lithium tetrachloroaluminate (LiAlCl₄) is known to be a good ionic conductor. semanticscholar.org
Table 3: Ionic Conductivity of Solid LiAlCl₄ at Various Temperatures
This data for a related alkali tetrachloroaluminate illustrates the strong temperature dependence of conductivity.
| Temperature (°C) | Ionic Conductivity (S/cm) |
|---|---|
| 25 | 1 x 10⁻⁶ |
| 100 | 1 x 10⁻⁴ |
Source: Weppner, W., & Huggins, R. A. (1977). Ionic Conductivity of Solid and Liquid LiAlCl4. Journal of The Electrochemical Society. semanticscholar.org
The viscosity of a molten salt is its resistance to flow and is a critical factor for practical applications involving fluid transport. osti.gov The viscosity of CsCl-AlCl₃ melts is a function of both temperature and composition.
Temperature Dependence: Like most liquids, the viscosity of molten CsAlCl₄ decreases as temperature increases. This follows a typical Arrhenius-type behavior, where higher thermal energy overcomes the intermolecular forces that impede flow.
Composition Dependence: The viscosity is also highly sensitive to the anionic speciation. It is generally expected that acidic melts, which contain the larger, more complex Al₂Cl₇⁻ anions, would exhibit higher viscosity compared to basic melts containing the smaller, more symmetric AlCl₄⁻ anions. This is because the larger ions have greater potential for entanglement and stronger interionic interactions.
Table 4: Viscosity of Related Molten Salt Systems
This table provides context on the typical viscosity values and temperature dependence for molten aluminum-containing salts.
| Molten Salt System | Temperature (°C) | Viscosity (mPa·s) |
|---|---|---|
| Pure Aluminum (Al) | 700 | ~1.3 |
| Cryolite-Alumina Melt | 960 | 3.1 - 3.7 |
Source: Data derived from studies on molten aluminum and cryolite-alumina melts. researchgate.netresearchgate.netmdpi.com
Interfacial Phenomena in Ionic Liquid Systems
The behavior of cesium tetrachloroaluminate (CsAlCl₄) at the interface between the electrolyte and the electrode is a critical factor in its application in electrochemical systems. These interfacial phenomena, particularly the formation of a Solid-Electrolyte Interphase (SEI) and the specific interactions with electrode surfaces, govern the stability, efficiency, and lifespan of electrochemical devices.
Solid-Electrolyte Interphase (SEI) Formation and Stability
The Solid-Electrolyte Interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial electrochemical cycles. This layer is the result of the reductive decomposition of the electrolyte. An ideal SEI is electronically insulating but ionically conductive, preventing further electrolyte decomposition while allowing the passage of charge-carrying ions. youtube.comnih.gov The composition, thickness, and stability of the SEI are paramount to the long-term performance and safety of a battery. youtube.comtum.de
In the context of electrolytes containing cesium tetrachloroaluminate, the formation of the SEI is influenced by the decomposition of both the cesium cation (Cs⁺) and the tetrachloroaluminate anion (AlCl₄⁻). Research into related systems provides insights into the potential mechanisms. For instance, the introduction of cesium cations in propylene carbonate-rich electrolytes has been shown to direct the formation of a stable, ultrathin, and compact SEI on graphite anodes. nih.gov This is attributed to the preferential solvation of Cs⁺ and the subsequent higher reduction potential of the complexed cation, which leads to a more controlled decomposition process. nih.gov Such a Cs⁺-directed interphase can effectively suppress solvent co-intercalation and graphite exfoliation, significantly improving battery performance. nih.gov
The stability of the SEI in ionic liquid systems is a complex issue. While some solid electrolytes can form a thermodynamically stable interface with electrodes, many systems react to form an interphase. berkeley.edu For long-term battery stability, this interphase must be a passivating layer (a true SEI) that prevents further reactions. berkeley.edu The composition of the ionic liquid, including the choice of cation and anion, plays a significant role in determining the chemical and mechanical properties of the resulting SEI. rsc.orgosti.gov Additives are also commonly used to enhance the stability and robustness of the SEI layer. nih.gov
| Factor | Influence on SEI Formation and Stability |
| Cation (Cs⁺) | Can direct the formation of a stable and compact SEI by influencing the reduction potential of solvated complexes. nih.gov |
| Anion (AlCl₄⁻) | Decomposition products contribute to the inorganic components of the SEI. In chloroaluminate systems, it is the primary charge carrier. |
| Electrode Material | The surface chemistry and structure of the electrode (e.g., graphite, silicon) affect the composition and morphology of the SEI. researchgate.net |
| Electrolyte Additives | Can be used to form a more robust and stable SEI layer, enhancing cycling performance. nih.govtum.de |
Interactions with Electrode Surfaces
The interactions between cesium tetrachloroaluminate and electrode surfaces are multifaceted, involving both the cesium cation and the tetrachloroaluminate anion. These interactions are fundamental to the charge transfer and storage mechanisms within the electrochemical cell.
Interaction with Graphite Anodes:
Graphite is a common anode material that functions by intercalating ions between its graphene layers. In systems utilizing chloroaluminate ionic liquids, a key interaction is the intercalation of the tetrachloroaluminate (AlCl₄⁻) anion into the graphite structure. acs.org This is in contrast to traditional lithium-ion batteries where the cation (Li⁺) is intercalated. First-principles calculations have shown that the AlCl₄⁻ anion intercalation mechanism is thermodynamically feasible and can explain the high operating voltage of aluminum-graphite cells. acs.org The diffusion barrier for AlCl₄⁻ within graphite is calculated to be significantly lower than that for lithium, which is consistent with the high rate capabilities observed in these systems. acs.org
Interaction with Aluminum Anodes:
In batteries employing an aluminum metal anode, the tetrachloroaluminate electrolyte facilitates the electrodeposition and stripping of aluminum. The Al₂Cl₇⁻ anion, present in acidic chloroaluminate melts, is often considered the active species for aluminum deposition. osti.govsoton.ac.uk The morphology of the deposited aluminum is highly dependent on the electrolyte composition, current density, and operating conditions. soton.ac.uk While dendrite growth can be an issue at high current densities, chloroaluminate ionic liquids generally lead to less dendritic growth compared to other electrolytes. soton.ac.uk A slight corrosion of the aluminum surface by the chloroaluminate ionic liquid can be beneficial as it may help in removing the passivating native oxide layer, thereby improving the charge/discharge performance.
The behavior of cesium ions at electrified interfaces, such as an electrode surface, is also an area of active research. Advanced X-ray spectroscopy techniques have been used to study the concentration and chemical environment of cesium ions within the electric double layer (EDL) at a graphene electrode. chemrxiv.org These studies reveal complex ion-specific interactions, including adsorption, desorption, and redistribution phenomena that are dependent on the interfacial cesium concentration. chemrxiv.org Understanding these fundamental interactions is vital for designing and optimizing electrochemical processes that utilize cesium-containing electrolytes.
Advanced Applications in Catalysis and Electrochemistry
Catalytic Applications in Organic and Inorganic Synthesis
The catalytic activity of cesium tetrachloroaluminate is primarily rooted in the Lewis acidic nature of the tetrachloroaluminate anion. This section details its function in various catalytic processes.
Role as Lewis Acid Catalysts
The tetrachloroaluminate ([AlCl₄]⁻) anion is a well-established Lewis acid, a characteristic that is central to its catalytic applications. rsc.org Ionic liquids containing chloroaluminate anions are recognized as strong Lewis acids. rsc.org In reactions such as Friedel-Crafts alkylations and acylations, chloroaluminate ionic liquids have demonstrated significant catalytic activity. rsc.org The Lewis acidity can be tuned by altering the molar ratio of aluminum chloride to the halide salt during preparation. rsc.org While a neutral 1:1 mixture of an organic chloride salt and AlCl₃ to form a tetrachloroaluminate is not typically active as a Friedel-Crafts catalyst, an excess of AlCl₃ creates the highly acidic [Al₂Cl₇]⁻ species, which is a very active catalyst. rsc.org The presence of protons in these systems can lead to superacidic conditions. rsc.org This high acidity makes chloroaluminate systems, including cesium tetrachloroaluminate, potent catalysts for various acid-catalyzed reactions. mdpi.com
Catalysis in Olefin Polymerization
Cesium tetrachloroaluminate plays a role in the catalytic polymerization of olefins, where it can influence catalyst activity and the properties of the resulting polymer. In biphasic ethylene (B1197577) polymerization using a titanocene (B72419) catalyst, chloroaluminate ionic liquids like 1-n-butyl-3-methylimidazolium tetrachloroaluminate have been used as the reaction medium. researchgate.net Research has also shown that in ethylene polymerization using specific nickel-based catalysts, the addition of cesium ions (Cs⁺) can significantly impact the process. The addition of Cs⁺ to certain nickel complexes led to a 4.5-fold increase in catalytic activity and the production of ultra-high molecular weight polyethylene (B3416737).
The table below summarizes the effect of adding different alkali metal cations, including cesium, on the catalytic activity and molecular weight of the polyethylene produced by a specific nickel catalyst system.
| Cation Added | Activity ( kg/mol ·h) | Molecular Weight (Mn) ( kg/mol ) |
| None | 2.79 x 10² | 2.71 x 10² |
| Li⁺ | 29.3 x 10² | 3.78 x 10² |
| Na⁺ | 24.0 x 10² | 12.3 x 10² |
| K⁺ | 18.7 x 10² | 7.11 x 10² |
| Cs⁺ | 12.6 x 10² | 14.2 x 10² |
Data sourced from a study on cation-tunable nickel catalysts for olefin polymerization.
Organic Transformation Catalysis (e.g., dehydrative epoxidation, silylcyanation)
Currently, there is limited to no specific information available in the scientific literature detailing the application of cesium tetrachloroaluminate as a catalyst for dehydrative epoxidation or silylcyanation reactions. While various cesium salts, such as cesium carbonate, have been employed in other types of epoxidation reactions, and numerous catalysts exist for silylcyanation, a direct role for cesium tetrachloroaluminate in these particular transformations has not been documented.
Heterogenized Molecular Catalyst Systems and Confinement Effects
The scientific literature does not currently provide specific examples or detailed research on the use of cesium tetrachloroaluminate in heterogenized molecular catalyst systems. The process of heterogenization, which involves immobilizing a homogeneous catalyst onto a solid support, is a widely studied area for many catalytic systems to bridge the gap between homogeneous and heterogeneous catalysis. acs.orgmdpi.comnih.gov Similarly, while confinement effects, where the restricted environment of a nanoporous material can influence reaction selectivity and activity, are a significant area of research in materials like metal-organic frameworks (MOFs) and zeolites, these concepts have not been explicitly studied or reported in the context of cesium tetrachloroaluminate. sigmaaldrich.comresearchgate.net
Electrochemical Applications
Cesium tetrachloroaluminate is a component of interest in electrolytes for electrochemical processes, particularly for the deposition of metals.
Electrolytes for Metal Electrodeposition (e.g., Aluminum)
Chloroaluminate ionic liquids are extensively studied as electrolytes for the electrodeposition of aluminum. scielo.br These ionic liquids can be formulated to have a wide electrochemical window and good ionic conductivity, making them suitable for electroplating processes. The active species for aluminum deposition in these systems is often the heptachloroaluminate anion ([Al₂Cl₇]⁻), which is present in acidic melts (where the molar ratio of AlCl₃ is greater than that of the chloride salt).
The electrodeposition process involves the reduction of aluminum-containing anions at the cathode to form a metallic aluminum coating. The composition of the electrolyte, including the specific cation (such as cesium), can influence the physical properties of the electrolyte and the quality of the deposited metal film. Research into various chloroaluminate ionic liquids has demonstrated their potential as a medium for producing pure aluminum coatings. scielo.br
The table below outlines key species in chloroaluminate ionic liquid electrolytes used for aluminum electrodeposition.
| Species | Formula | Role in Electrodeposition |
| Tetrachloroaluminate Anion | [AlCl₄]⁻ | Primary anion in neutral melts; precursor to the active species. rsc.org |
| Heptachloroaluminate Anion | [Al₂Cl₇]⁻ | Active species for aluminum deposition in acidic melts. nih.gov |
| Cesium Cation | Cs⁺ | Counter-ion influencing electrolyte properties. sioc-journal.cnwikipedia.org |
| Aluminum Chloride | AlCl₃ | Lewis acid component used to form the electrolyte. rsc.org |
Components in Molten Salt and Ionic Liquid Batteries
Cesium tetrachloroaluminate plays a role in the composition of electrolytes for certain types of batteries, including those based on molten salt and ionic liquid technologies. These batteries are a class of energy storage devices that utilize molten salts as their primary electrolytes, which necessitates high-temperature operation. europa.eu
Molten salt batteries, such as sodium-metal chloride batteries, consist of a metal-based cathode and a molten sodium anode. flashbattery.tech The electrolyte in these systems is often a mixture of various compounds, which can include derivatives like sodium tetrachloroaluminate (NaAlCl₄). flashbattery.techfrontiersin.org In some configurations, a secondary electrolyte consisting of molten tetrachloroaluminate (NaAlCl₄) saturated with sodium chloride is used to fill the pores of the positive electrode compartment. europa.eu The ZEBRA (Zero-Emission Battery Research Activities) battery, for example, uses molten sodium tetrachloroaluminate as an electrolyte, which has a melting point of 157°C. wikipedia.org These batteries typically operate at temperatures between 270-350°C. europa.eu
In the realm of ionic liquid batteries, chloroaluminate ionic liquids are of particular interest. These are formed by mixing compounds like 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIm]Cl) with aluminum chloride (AlCl₃), creating redox-active chloroaluminate anions such as AlCl₄⁻ and Al₂Cl₇⁻. sigmaaldrich.com These ionic liquids serve as electrolytes in rechargeable aluminum-ion batteries and dual-graphite batteries. sigmaaldrich.com For instance, a non-nucleophilic electrolyte for rechargeable magnesium-ion batteries has been developed through the reaction of magnesium bis(diisopropyl)amide and 1-ethyl-3-methylimidazolium tetrachloroaluminate ionic liquid. acs.org The use of ionic liquids is advantageous due to their low vapor pressure and low flammability. rsc.org
Table 1: Comparison of Battery Technologies Utilizing Chloroaluminates
| Feature | Molten Salt Batteries (e.g., ZEBRA) | Ionic Liquid Batteries (e.g., Al-ion) |
| Electrolyte | Molten sodium tetrachloroaluminate (NaAlCl₄) | Chloroaluminate ionic liquids (e.g., [EMIm]AlCl₄) |
| Operating Temp. | High (e.g., 245-350°C) europa.euwikipedia.org | Room temperature or slightly elevated sigmaaldrich.com |
| Anode | Molten sodium flashbattery.techwikipedia.org | Aluminum foil, Graphite sigmaaldrich.comyoutube.com |
| Cathode | Nickel chloride, Iron(II) chloride frontiersin.orgwikipedia.org | Graphite sigmaaldrich.com |
| Key Ions | Na⁺, AlCl₄⁻ | AlCl₄⁻, Al₂Cl₇⁻, organic cations sigmaaldrich.com |
Electrochemical Synthesis Processes (e.g., Ammonia (B1221849) Synthesis)
Electrochemical synthesis is an emerging area where cesium-containing compounds and related molten salt systems can play a crucial role. One of the most significant applications is the electrochemical synthesis of ammonia (NH₃) from nitrogen (N₂) and a proton source, which offers a potentially more sustainable alternative to the conventional Haber-Bosch process. uncst.go.ug The Haber-Bosch process is energy-intensive, requiring high temperatures and pressures. research.csiro.au
Electrochemical ammonia synthesis can theoretically be performed at or near ambient conditions, reducing the energy demand and capital costs associated with traditional methods. research.csiro.auchemrxiv.org The process involves the electrochemical nitrogen reduction reaction (NRR) at the cathode. uncst.go.ug While direct electrochemical synthesis of ammonia is a primary focus, related cesium compounds are utilized as catalysts in other chemical production processes. For example, cesium-promoted vanadium catalysts are used in sulfuric acid production to enhance conversion rates at lower temperatures. elessentct.com
Recent advancements in lithium-mediated electrochemical nitrogen reduction have shown promise, achieving high Faradaic efficiencies for ammonia synthesis. ammoniaenergy.org This approach highlights the potential for alkali metal-containing systems in facilitating challenging electrochemical transformations.
Electrochemical Studies of Other Metal Ions in Tetrachloroaluminate Melts
Tetrachloroaluminate melts, including those containing cesium, serve as important media for fundamental electrochemical studies of various metal ions. The unique solvent properties of these melts allow for the investigation of redox chemistry and coordination of metal species that are not stable in aqueous solutions.
Research has been conducted on the electrochemical behavior of various metal ions in chloroaluminate melts. For instance, the electrodeposition of aluminum has been studied in 1-ethyl-3-methylimidazolium tetrachloroaluminate ([EMIm]AlCl₄) ionic liquids. researchgate.net The electrochemical properties of cerium(III) have been investigated in LiCl-KCl eutectic melts, which are relevant to the pyrochemical reprocessing of spent nuclear fuels. researchgate.net Such studies often involve determining key thermodynamic and kinetic parameters like diffusion coefficients and standard potentials. researchgate.net The acid-base properties of chloroaluminate systems, which are influenced by the alkali metal cation (from lithium to cesium), have also been a subject of detailed investigation. acs.org
Applications in Electronic Materials Manufacturing
Cesium tetrachloroaluminate is also identified as a material with applications in the manufacturing of electronic components, specifically in processes related to thin films and semiconductor devices.
Thin Film Growth Processes
The production of thin films is a fundamental step in the fabrication of many electronic and optical devices. fraunhofer.de These films can be composed of a wide range of materials, including dielectrics and metals. fraunhofer.de Cesium tetrachloroaluminate can be utilized in the preparation process of electronic materials, which includes thin film growth. chembk.comchembk.com The growth of thin films is a complex process that begins with the nucleation of material on a substrate, followed by coalescence into islands and subsequent growth in thickness. fraunhofer.de The properties of the resulting film are highly dependent on the deposition parameters. fraunhofer.de For complex oxide thin films, achieving high-quality epitaxial growth often requires single crystalline oxide substrates. nih.gov
Semiconductor Device Fabrication
Semiconductor device fabrication is a multi-step process that creates integrated circuits on a semiconductor wafer, typically made of silicon. wikipedia.org The process involves a sequence of deposition, removal, patterning, and modification of electrical properties. wikipedia.org Deposition techniques like chemical vapor deposition (CVD) are used to apply layers of materials such as polycrystalline silicon, silicon dioxide, and silicon nitride. osha.gov Cesium tetrachloroaluminate is noted for its use in the manufacturing processes of semiconductor devices. chembk.comchembk.com
Gas Separation and Conversion Technologies
The properties of cesium tetrachloroaluminate and related compounds suggest their potential use in gas separation and conversion technologies. Ionic liquids, a class of compounds to which some chloroaluminates belong, have been investigated for their ability to separate gases like carbon dioxide (CO₂) from flue gas streams. bogazici.edu.tr
Furthermore, natural gas conversion is a significant area of research, with various thermochemical and electrochemical routes being explored to convert methane (B114726) into value-added chemicals and fuels. encyclopedia.pub These processes often rely on catalytic materials to facilitate the desired reactions. encyclopedia.pub While specific applications of cesium tetrachloroaluminate in large-scale gas conversion are not extensively detailed, its catalytic potential suggests it could be relevant in this field. chembk.com The conversion of natural gas can lead to the production of hydrogen and solid carbon products, offering a pathway to cleaner energy. osti.gov
Hydrogen Sulfide (B99878) (H₂S) Conversion in Ionic Liquids
Following a comprehensive review of available scientific literature and chemical databases, no specific research findings, detailed data, or established applications of cesium tetrachloroaluminate for the conversion of hydrogen sulfide (H₂S) in ionic liquids have been identified.
While the field of catalysis extensively investigates various compounds for H₂S conversion, a process of significant industrial and environmental importance, cesium tetrachloroaluminate has not been documented in this particular application. Searches for the catalytic activity of cesium tetrachloroaluminate reveal its general use in some organic synthesis and in the preparation of electronic materials. chembk.com Additionally, cesium as an element is known to promote the catalytic activity of other materials in processes such as the oxidation of sulfur dioxide. topsoe.comwikipedia.org
However, the specific role and performance of cesium tetrachloroaluminate as a catalyst or co-catalyst in ionic liquid media for the transformation of H₂S remain outside the scope of current published research. Therefore, no detailed research findings or data tables on this specific topic can be provided.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of CsAlCl₄, treating the system as a collection of interacting electrons and nuclei. unitn.it These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties of the compound.
The electronic structure of cesium tetrachloroaluminate is fundamentally that of an ionic compound, consisting of a cesium cation (Cs⁺) and a tetrachloroaluminate anion ([AlCl₄]⁻). Quantum chemical calculations confirm this picture and provide a detailed understanding of the bonding.
DFT calculations are employed to analyze the distribution of electron density and the nature of the chemical bonds. aps.org In CsAlCl₄, the bond between the cesium ion and the tetrachloroaluminate complex is primarily electrostatic (ionic). The cesium atom, being highly electropositive, readily donates its single 6s electron to form the Cs⁺ cation. americanelements.comwikipedia.org The aluminum and chlorine atoms form the tetrahedral [AlCl₄]⁻ anion, where the aluminum atom is covalently bonded to four chlorine atoms.
Analysis of the electronic band structure and density of states (DOS) via DFT reveals the insulating nature of the material in its solid state. The highest occupied molecular orbital (HOMO) is typically associated with the p-orbitals of the chlorine atoms in the [AlCl₄]⁻ anion, while the lowest unoccupied molecular orbital (LUMO) is associated with the orbitals of the cesium cation. The large energy gap between the HOMO and LUMO is characteristic of a stable ionic compound. unitn.it For ionic compounds like the cesium halides, it has been shown that standard DFT functionals can be improved by including dispersion corrections to better account for van der Waals interactions, which are crucial for accurately predicting crystal structures. aps.org
The interaction between the Cs⁺ cation and the [AlCl₄]⁻ anion is a key determinant of the compound's structure and stability. Quantum chemical calculations can quantify the strength of this interaction by computing the complexation energy, which is the energy released when the two ions come together from an infinite separation in the gas phase.
Table 1: Representative Cesium Cation Affinities (CsCAs) for Various Anions Calculated via DFT This table presents examples of calculated interaction energies to illustrate the typical magnitude of cesium cation binding to anions, as specific values for tetrachloroaluminate were not found in the search results.
| Anion | Calculated CsCA (kcal/mol) | Computational Method |
|---|---|---|
| Benzoate Ions (general range) | ~90 - 110 | DFT B3LYP |
| Nitrate (NO₃⁻) | Varies, subject to deviation | DFT B3LYP / CCSD(T) |
| Sulfate (B86663) (CsSO₄⁻) | Varies, subject to deviation | DFT B3LYP / CCSD(T) |
Data derived from studies on cesium cation interactions with carboxylate and other anions. researchgate.netnih.gov
Quantum chemical calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov For CsAlCl₄, these calculations can determine the vibrational frequencies associated with the [AlCl₄]⁻ anion. The tetrahedral [AlCl₄]⁻ ion has four fundamental vibrational modes, all of which are Raman active, while only two are infrared active.
The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of harmonic vibrational frequencies. researchgate.net It is a common practice to apply an empirical scaling factor to the computed harmonic frequencies to better match them with experimental fundamental frequencies, as theoretical methods often overestimate these values due to the neglect of anharmonicity and incomplete treatment of electron correlation. researchgate.netnist.gov
DFT calculations using functionals like BP86 or B3LYP can predict these frequencies with good accuracy, often within 1-4% of experimental values after scaling. nih.gov These theoretical predictions are invaluable for assigning the peaks observed in experimental spectra to specific molecular motions (e.g., symmetric Al-Cl stretch, asymmetric Al-Cl stretch, and bending modes). nih.govotago.ac.nz
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the material, particularly in the liquid or molten state. mdpi.com This method relies on a "force field," a set of empirical potential energy functions and parameters that describe the interactions between particles.
To perform MD simulations on CsAlCl₄, a reliable force field is essential. Since CsAlCl₄ is an ionic liquid at elevated temperatures, force fields developed for this class of materials are relevant. The development process typically involves:
Parameterization of Potentials: The force field includes terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. For the [AlCl₄]⁻ anion, intramolecular potentials are often parameterized based on quantum-mechanical calculations. mdpi.com
Derivation of Atomic Charges: The electrostatic interactions are modeled using partial atomic charges centered on each atom. These charges are crucial for accurately describing ionic systems. They are typically derived by fitting them to the electrostatic potential (ESP) calculated from high-level quantum chemistry methods (e.g., MP2 or DFT). researchgate.net
Validation: The complete force field is validated by performing simulations and comparing the calculated macroscopic properties—such as density, diffusion coefficients, and heat of vaporization—with available experimental data. acs.orgnih.gov For ionic liquids, it has been found that scaling the partial atomic charges (e.g., by a factor of ~0.8) can improve the description of dynamic properties like viscosity and diffusion, as it implicitly accounts for polarization and charge transfer effects in the condensed phase. researchgate.net Force fields for ionic liquids containing the tetrachloroaluminate anion have been developed that are compatible with standard simulation packages and methodologies like AMBER. acs.org
Using a validated force field, MD simulations can be run to investigate the structure and dynamics of molten CsAlCl₄. These simulations model a system of many ions in a box with periodic boundary conditions to mimic a bulk liquid. core.ac.uk
Liquid Structure: The arrangement of ions in the molten state is analyzed primarily through radial distribution functions (RDFs), g(r). The RDF describes the probability of finding another ion at a certain distance from a central ion. For molten CsAlCl₄, the Cs-Al, Cs-Cl, and Al-Cl RDFs would reveal the average separation distances and coordination numbers of the ions. This provides a detailed picture of the local ordering in the liquid, for instance, showing how the Cs⁺ cations are arranged around the [AlCl₄]⁻ anions. rsc.org
Dynamics: MD simulations also provide insight into the dynamic properties of the melt. By tracking the positions of ions over time, one can calculate transport properties such as the self-diffusion coefficients of the Cs⁺ and [AlCl₄]⁻ ions. These coefficients are a measure of ionic mobility in the liquid and are fundamental to understanding properties like ionic conductivity. nih.gov The simulations can also be used to study the lifetime of ion pairs and the collective motions within the liquid. nih.govaps.org
Table 2: Compounds Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| Cesium Tetrachloroaluminate | CsAlCl₄ |
| Cesium | Cs |
| Aluminum | Al |
| Chlorine | Cl |
| Cesium Chloride | CsCl |
| Cesium Fluoride | CsF |
| Cesium Perchlorate | CsClO₄ |
| Aluminum Trichloride (B1173362) | AlCl₃ |
| Nitric Oxide | NO |
| Carbon Monoxide | CO |
| Water | H₂O |
Computational Modeling of Reaction Mechanisms
Cesium tetrachloroaluminate is known to function as a catalyst in organic synthesis reactions. chembk.com Its catalytic activity, particularly in reactions requiring an acid, stems from the Lewis acidic nature of the tetrachloroaluminate [AlCl₄]⁻ complex and its related species. chemistrydocs.comresearchgate.net Computational chemistry provides essential tools for elucidating the detailed mechanistic pathways of these catalytic cycles at an atomic level.
The primary computational method for investigating reaction mechanisms is Density Functional Theory (DFT). This quantum mechanical approach is used to calculate the electronic structure of the molecules involved and map out the potential energy surface of the reaction. By identifying transition states and intermediates, researchers can determine the most likely reaction pathway and calculate activation energy barriers, which govern the reaction rate. researchgate.net
For a catalyst like cesium tetrachloroaluminate, a crucial aspect to model is its Lewis acidity. researchgate.net The strength of a Lewis acid can be quantified computationally by calculating properties such as the Fluoride Ion Affinity (FIA). researchgate.net In chloroaluminate systems, the Lewis acidity is strongly linked to the speciation of the anions in the melt. researchgate.net While a neutral melt consists primarily of the [AlCl₄]⁻ anion, acidic melts (with an excess of AlCl₃) contain the more Lewis acidic dimeric anion, heptachloroaluminuim ([Al₂Cl₇]⁻). researchgate.netdss.go.th Computational models can predict the relative stability and concentration of these species under different conditions. The reaction mechanism would then be modeled considering the interaction of the substrate with the relevant Lewis acidic species, for example, the [Al₂Cl₇]⁻ anion abstracting a halide from a reactant to form a carbocation, which then proceeds through the catalytic cycle.
Computational modeling is instrumental in understanding the complex electron transfer processes that occur when cesium tetrachloroaluminate is part of an electrochemical system, such as in molten salt batteries or for electrodeposition. compchemguelph.ca Chloroaluminate melts are particularly interesting for the reversible deposition and stripping of aluminum, a process that is highly dependent on the melt's composition and the electron transfer kinetics at the electrode-electrolyte interface. researchgate.netdtic.mil
Cyclic voltammetry (CV) is a key experimental technique for studying these processes, and computational simulations of CV curves can provide a detailed interpretation of the experimental data. igem.orgsciepub.com Such simulations can model a complete electrochemical process, including mass transport (diffusion), charge transfer at the electrode surface, and any coupled chemical reactions. igem.org By fitting the simulated CV to an experimental one, kinetic parameters such as the standard heterogeneous rate constant for electron transfer (k⁰) and the charge transfer coefficient (α) can be estimated. sciepub.com
In acidic chloroaluminate melts, the electroactive species responsible for aluminum deposition is the [Al₂Cl₇]⁻ anion. researchgate.net A proposed multi-step electron transfer process is: 4[Al₂Cl₇]⁻ + 3e⁻ ⇌ Al + 7[AlCl₄]⁻
Theoretical calculations can be used to investigate the initial steps of this electron transfer mechanism. dtic.mil For instance, models have been developed to compare the heats of reaction for different proposed initial steps, helping to determine the most energetically favorable pathway. dtic.mil Advanced computational electrochemistry methods combine quantum mechanical calculations (like DFT) with solvent models to predict reduction potentials and understand how the electrolyte structure influences the reaction. rsc.orguniversiteitleiden.nl These models must account for the unique environment of the ionic liquid, where the high concentration of ions creates a distinct electrical double layer at the electrode surface that mediates the electron transfer. universiteitleiden.nl
Prediction of Thermochemical Properties and Phase Behavior
Computational methods are increasingly used to predict the fundamental thermochemical properties and phase behavior of materials, including ionic compounds like cesium tetrachloroaluminate, often before they are synthesized or measured experimentally. tul.cz These predictions are vital for process design and for understanding material stability under various conditions.
First-principles calculations, based on methods like Density Functional Theory (DFT), can provide highly accurate information about a material's structure and energetics. For CsAlCl₄, computational databases like the Materials Project have published calculated crystallographic data. materialsproject.org These calculations predict a stable orthorhombic crystal structure and provide precise details on bond lengths and coordination environments, which are fundamental to all other properties. materialsproject.org
Table 1: Calculated Crystallographic Data for CsAlCl₄
| Property | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | materialsproject.org |
| Space Group | Pnma (62) | materialsproject.org |
| Al-Cl Bond Lengths | 2.14 Å (x2), 2.15 Å (x2) | materialsproject.org |
| Cs-Cl Bond Distances | 3.61 - 3.93 Å | materialsproject.org |
| Al³⁺ Coordination | Tetrahedral (to 4 Cl⁻) | materialsproject.org |
| Cs¹⁺ Coordination | 10-coordinate (to 10 Cl⁻) | materialsproject.org |
Predicting thermodynamic properties such as heat capacity often employs different modeling strategies. One approach is the Group Contribution Method (GCM), where the property is estimated by summing the contributions of the molecule's functional groups. nih.gov This method has been shown to be effective for predicting the heat capacity of various ionic liquids. nih.gov More recently, machine learning models have been developed that can predict heat capacity based on descriptors derived from a material's chemical formula and structure. osti.govscispace.com These models are trained on large datasets of known materials and can achieve high accuracy. osti.gov
Phase diagrams, which show the stable phases of a substance at different temperatures and pressures, can also be constructed computationally. researchgate.net This is done by calculating the Gibbs free energy for each potential phase (e.g., solid, liquid, gas) across a range of conditions. The phase with the lowest Gibbs free energy is the most stable one. For interfaces, surface phase diagrams can be created to determine the most stable surface termination as a function of the chemical potentials of the constituent elements. mpie.deaps.org This involves calculating the free energies of various possible surface structures. mpie.de
Table 2: General Physico-Chemical Properties of Cesium Tetrachloroaluminate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CsAlCl₄ | chembk.com |
| Molar Mass | 301.7 g/mol | chembk.com |
| Appearance | White crystalline solid | chembk.com |
| Density | 2.94 g/cm³ | chembk.com |
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes
The advancement of applications for cesium tetrachloroaluminate is intrinsically linked to the development of efficient and scalable synthetic methodologies. Future research is poised to move beyond traditional solid-state reactions to explore more sophisticated and sustainable synthetic pathways.
One promising avenue is the refinement of molten-salt synthesis (MSS) . This method utilizes a molten salt as a reaction medium, which can facilitate higher reaction rates at lower temperatures compared to conventional solid-state methods. nih.govnih.gov The molten salt acts as a solvent, increasing the contact area and mobility of reactants. nih.gov Further research into MSS could focus on producing cesium tetrachloroaluminate nanoparticles with controlled size and morphology, which is crucial for catalytic and electrochemical applications. nih.govresearchgate.netjim.org.cn A variation of this technique, the topochemical molten salt synthesis (TMSS) , offers a pathway to create materials with specific crystal orientations and morphologies, which could be an environmentally friendly way to produce highly pure and controllable perovskite-type materials. rsc.orgresearchgate.netresearchgate.net Another innovative approach is the volatilized molten salt synthesis (vMSS) , where the salt is volatilized to facilitate the reaction, offering a way to bypass some limitations of conventional MSS. osti.gov
Additionally, the development of single-step synthesis routes for chloroaluminate ionic liquids from readily available precursors is a key area of interest. Such methods can improve atom economy, reduce the use of volatile organic compounds, and minimize waste generation, aligning with the principles of green chemistry. frontiersin.org
Exploration of New Catalytic Transformations
Cesium tetrachloroaluminate, as part of the broader class of chloroaluminate ionic liquids, has shown significant potential as a catalyst in various organic reactions. Future research will likely expand its catalytic applications into new domains, including asymmetric synthesis and other complex organic transformations.
A primary area of exploration is in Friedel-Crafts reactions . Chloroaluminate ionic liquids have been successfully employed as both solvent and Lewis acid catalyst for Friedel-Crafts alkylation and acylation reactions. psu.edu These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. Future work could focus on expanding the substrate scope and developing catalytic systems with enhanced selectivity and reactivity. The use of cesium salts in palladium-catalyzed coupling reactions, such as Suzuki and Buchwald amination, has been noted for improving reaction times and yields under milder conditions. researchgate.net
The catalytic potential of cesium-containing compounds extends to other transformations as well. For instance, cesium carbonate has demonstrated a unique catalytic ability in the α-phenylchalcogenation of carbonyl compounds. mdpi.com Investigating the catalytic activity of cesium tetrachloroaluminate in similar and other novel organic reactions could unveil new synthetic methodologies. researchgate.net Furthermore, the development of recyclable catalytic processes is a significant goal, as it reduces operational costs and minimizes environmental impact. catalysis.blogtandfonline.comevonik.comconfer.czmdpi.com
Advancements in Electrochemical Device Design
The electrochemical properties of cesium tetrachloroaluminate, particularly the tetrachloroaluminate (AlCl₄⁻) anion, are at the forefront of research into next-generation energy storage systems, most notably aluminum-ion batteries (AIBs) . confer.cz These batteries are promising due to the high theoretical specific capacity and volumetric capacity of aluminum. confer.cz
Future advancements in this area will likely focus on the design and optimization of electrolytes containing CsAlCl₄. Ionic liquids containing chloroaluminate anions are crucial as they enable the reversible deposition and stripping of aluminum. sigmaaldrich.comfrontiersin.org Research is ongoing to understand the influence of different cations and the molar ratio of components in the ionic liquid on battery performance, including conductivity, viscosity, and the speciation of chloroaluminate anions like AlCl₄⁻ and Al₂Cl₇⁻. rsc.orgrsc.org The concentration of the Al₂Cl₇⁻ anion is considered a key factor for the performance of these electrolytes. rsc.org
The development of novel cathode materials that can efficiently intercalate and de-intercalate the bulky AlCl₄⁻ anion is another critical research direction. acs.org Graphite has been a common choice, but its performance is inherently linked to the properties of the chloroaluminate ionic liquid electrolyte. acs.org In situ characterization techniques, such as X-ray diffraction and Raman spectroscopy, will be instrumental in understanding the electrochemical processes occurring at the electrode-electrolyte interface during battery operation. frontiersin.orgcore.ac.ukelectrochem.orgnih.govethz.ch These insights are vital for designing more efficient and durable AIBs. Recent advancements have also seen the use of tetrachloroaluminate anions to dope (B7801613) hole transport layers in perovskite solar cells, which enhances hole extraction and reduces defects.
Deeper Understanding of Structure-Property Relationships at the Molecular Level
A fundamental understanding of the relationship between the molecular structure of cesium tetrachloroaluminate and its macroscopic properties is essential for tailoring its functionality for specific applications. Future research will employ a combination of advanced spectroscopic techniques to probe its structure in different states, particularly in the molten state, which is relevant for its use as a catalyst and electrolyte.
Raman and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the structure of aluminosilicate (B74896) melts and glasses, and these techniques can be applied to gain deeper insights into CsAlCl₄ systems. academie-sciences.fracademie-sciences.fruliege.beschweizerbart.deminsocam.org In situ Raman spectroscopy of molten CsAlCl₄ can reveal the presence and equilibrium of different ionic species, such as the [AlCl₄]⁻ tetrahedron. dntb.gov.ua These studies can be conducted under varying temperatures and pressures to understand how these conditions affect the ionic structure and, consequently, the material's properties. academie-sciences.fracademie-sciences.fr
By correlating spectroscopic data with measurements of physical properties like viscosity and ionic conductivity, researchers can build comprehensive models that explain how the arrangement of ions at the molecular level dictates the bulk behavior of the material. This knowledge is crucial for designing improved ionic liquids for batteries and more efficient catalytic systems.
Integration of Experimental and Computational Methodologies
The synergy between experimental investigations and computational modeling offers a powerful approach to accelerate the discovery and optimization of materials based on cesium tetrachloroaluminate. Future research will increasingly rely on this integrated approach to predict properties, elucidate reaction mechanisms, and guide experimental design.
Molecular dynamics (MD) simulations can provide atomic-level insights into the structure and dynamics of molten CsAlCl₄ and its mixtures. mdpi.comrsc.orgmdpi.compsu.edu These simulations can predict physical properties such as density, viscosity, and thermal conductivity, and help to understand the transport mechanisms of ions, which is particularly important for electrochemical applications. mdpi.commdpi.com Recent advancements in machine learning force fields are further enhancing the accuracy and efficiency of MD simulations for ionic liquids. arxiv.org
Density Functional Theory (DFT) calculations are another key computational tool for studying the electronic structure and properties of CsAlCl₄. rsc.org DFT can be used to calculate properties like the electrochemical window of electrolytes and to understand the interaction between the catalyst and reactants at a quantum-mechanical level. By combining these computational predictions with experimental data from techniques like Raman spectroscopy and electrochemical measurements, a more complete and validated understanding of the material can be achieved. rsc.orgrsc.org This integrated approach is crucial for designing novel materials with tailored properties for specific applications, such as new catalysts or improved battery electrolytes. mdpi.com
Sustainability and Green Chemistry Aspects in Application Development
In line with the global push towards sustainable technologies, future research on cesium tetrachloroaluminate will need to strongly consider its environmental impact and the principles of green chemistry. This involves developing more environmentally benign synthetic routes, utilizing the compound in green catalytic processes, and assessing its life cycle.
The development of green synthetic methods for chloroaluminates is a key research area. frontiersin.org This includes single-step syntheses that reduce waste and the use of hazardous solvents. ethernet.edu.et Molten salt synthesis is also considered an environmentally friendly approach as it often employs non-toxic and renewable materials and minimizes energy consumption by allowing for lower reaction temperatures. nih.gov
Q & A
Q. What are the established methods for synthesizing cesium tetrachloroaluminate, and how can purity be optimized?
Cesium tetrachloroaluminate (CsAlCl₄) is typically synthesized via direct reaction of cesium chloride (CsCl) with aluminum chloride (AlCl₃) in an inert, anhydrous environment. Stoichiometric ratios (1:1 molar ratio of CsCl:AlCl₃) are critical to avoid byproducts like Cs₃AlCl₆. Purity optimization involves rigorous drying of reactants under vacuum, controlled heating (150–200°C), and post-synthesis purification via sublimation or recrystallization in chlorinated solvents. Analytical techniques such as X-ray diffraction (XRD) and Raman spectroscopy should confirm phase purity .
Q. How can the crystal structure and thermal stability of cesium tetrachloroaluminate be characterized?
- XRD : Use Cu-Kα radiation (λ = 1.5406 Å) to determine lattice parameters and compare with reference data (e.g., ICSD database).
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen to assess decomposition temperatures and stability up to 300°C.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and enthalpy changes. Reference structural data for analogous compounds (e.g., NaAlCl₄, KAlCl₄) can guide interpretation .
Q. What safety protocols are essential for handling cesium tetrachloroaluminate in laboratory settings?
CsAlCl₄ is hygroscopic and reacts violently with water, releasing HCl gas. Key protocols include:
- Use of gloveboxes (Ar/N₂ atmosphere) for synthesis and storage.
- PPE: Acid-resistant gloves, face shields, and lab coats.
- Emergency neutralization kits (e.g., sodium bicarbonate for spills). Safety data for related cesium salts (e.g., cesium trifluoroacetate) emphasize supervision by qualified personnel .
Advanced Research Questions
Q. How can discrepancies in reported ionic conductivity values for molten cesium tetrachloroaluminate be resolved?
Discrepancies often arise from impurities (e.g., residual Al₂Cl₇⁻) or measurement conditions (temperature gradients, electrode polarization). To resolve these:
- Impedance Spectroscopy : Perform under controlled humidity (<1 ppm H₂O) and validate with multiple electrode materials (Pt vs. graphite).
- Elemental Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace contaminants. Cross-reference data with studies on NaAlCl₄ melts, where similar ionic behaviors are observed .
Q. What experimental designs are effective for studying CsAlCl₄ as an electrolyte in high-temperature batteries?
- Cyclic Voltammetry : Assess redox stability windows (e.g., Al deposition/stripping) at 150–200°C.
- Galvanostatic Cycling : Test charge-discharge efficiency using aluminum anodes and transition metal chloride cathodes (e.g., NiCl₂).
- Post-Mortem Analysis : Characterize electrode-electrolyte interfaces via SEM-EDS to identify degradation mechanisms. Prior work on NaAlCl₄ in molten-state batteries provides methodological frameworks .
Q. How can computational modeling complement experimental studies of CsAlCl₄’s ionic behavior?
- Density Functional Theory (DFT) : Calculate ion migration barriers and AlCl₄⁻ distortion modes.
- Molecular Dynamics (MD) : Simulate diffusion coefficients in molten states using forcefields parameterized for chloroaluminates. Validate models against experimental Raman spectra (e.g., AlCl₄⁻ symmetric stretching modes at ~350 cm⁻¹) .
Q. What strategies address contradictions in phase diagram data for the CsCl-AlCl₃ system?
Contradictions may stem from non-equilibrium conditions or incomplete reaction kinetics. Recommended approaches:
- High-Throughput Screening : Synthesize samples across a range of CsCl:AlCl₃ ratios (0.5:1 to 2:1) and characterize via XRD/DSC.
- In Situ Synchrotron XRD : Monitor phase evolution during heating/cooling cycles to capture metastable intermediates. Compare with phase diagrams of KAlCl₄ and NaAlCl₄ systems for consistency .
Methodological Considerations
- Data Validation : Replicate key experiments (e.g., conductivity measurements) across multiple labs to confirm reproducibility.
- Interdisciplinary Tools : Combine electrochemical, spectroscopic, and computational methods to resolve complex behaviors.
- Literature Synthesis : Use databases like Reaxys or SciFinder to collate historical data and identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
